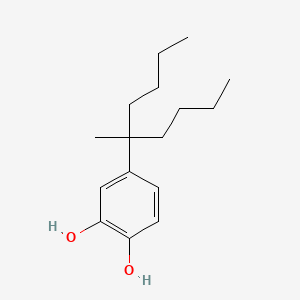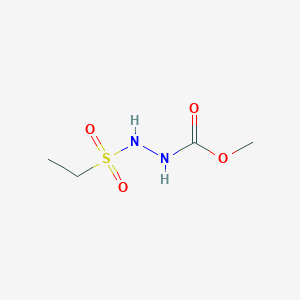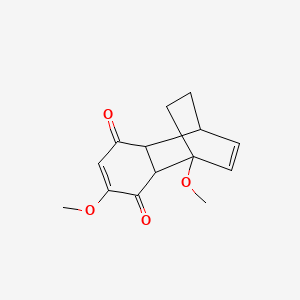
1,4-Ethanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro-1,7-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Ethanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro-1,7-dimethoxy- is a complex organic compound with the molecular formula C11H10O2. This compound is known for its unique structure, which includes a naphthalene core with additional methoxy groups and a tetrahydro configuration. It is often used in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Ethanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro-1,7-dimethoxy- can be synthesized through a Diels-Alder reaction. This reaction involves the cycloaddition of cyclopentadiene and 1,4-benzoquinone . The reaction typically requires specific conditions, such as a controlled temperature and the presence of a catalyst, to ensure the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions with optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Ethanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro-1,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts like palladium or specific acids/bases to facilitate the process.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in organic synthesis and material science.
Wissenschaftliche Forschungsanwendungen
1,4-Ethanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro-1,7-dimethoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1,4-Ethanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro-1,7-dimethoxy- exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating redox reactions. Its methoxy groups and naphthalene core allow it to participate in various chemical interactions, influencing biological pathways and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione
- Cyclopentadienebenzoquinone
- 1,4,4-alpha,8-alpha-Tetrahydro-endo-1,4-methanonaphthalene-5,8-dione
Uniqueness
1,4-Ethanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro-1,7-dimethoxy- stands out due to its unique methoxy groups and tetrahydro configuration, which provide distinct chemical properties and reactivity. These features make it valuable in specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
58785-57-2 |
|---|---|
Molekularformel |
C14H16O4 |
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
1,4-dimethoxytricyclo[6.2.2.02,7]dodeca-4,9-diene-3,6-dione |
InChI |
InChI=1S/C14H16O4/c1-17-10-7-9(15)11-8-3-5-14(18-2,6-4-8)12(11)13(10)16/h3,5,7-8,11-12H,4,6H2,1-2H3 |
InChI-Schlüssel |
ANLRTCTZXXMUGF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=O)C2C3CCC(C2C1=O)(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



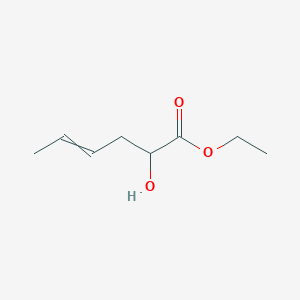
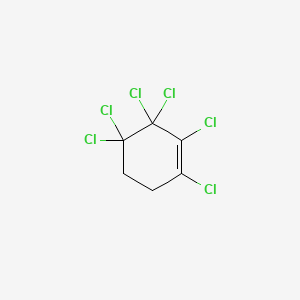
![Acetic acid;3,7,7-trimethylbicyclo[4.1.0]hept-2-en-2-ol](/img/structure/B14613283.png)
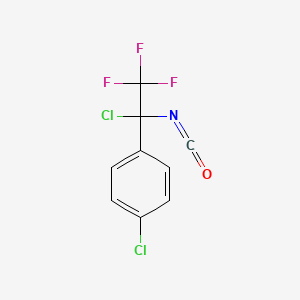
![2,2'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14613286.png)
![N-{1-[(E)-Ethyldiazenyl]ethyl}azepan-1-amine](/img/structure/B14613294.png)
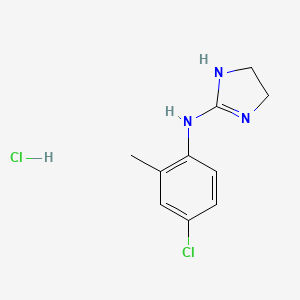
![1-[2-(4-Chlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14613301.png)
![Butyl 4-{[(2,4-diaminoquinazolin-6-YL)methyl]amino}benzoate](/img/structure/B14613309.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]-](/img/structure/B14613313.png)
